2-Methoxy-4-methyl-6-(trifluoromethyl)pyrimidine
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Overview
Description
2-Methoxy-4-methyl-6-(trifluoromethyl)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocycles that contain nitrogen atoms at positions 1 and 3 of the six-membered ring. The presence of methoxy, methyl, and trifluoromethyl groups in this compound imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-methyl-6-(trifluoromethyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-methoxy-4-methylpyrimidine and trifluoromethylating agents.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) in a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-methyl-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding pyrimidine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or trifluoromethyl positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Amines or thiols in the presence of a base like NaH in DMSO.
Major Products
Oxidation: Pyrimidine oxides.
Reduction: Reduced pyrimidine derivatives.
Substitution: Amino or thiol-substituted pyrimidines.
Scientific Research Applications
2-Methoxy-4-methyl-6-(trifluoromethyl)pyrimidine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-methyl-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-methylpyrimidine: Lacks the trifluoromethyl group, resulting in different chemical properties.
2-Methoxy-6-(trifluoromethyl)pyridine: Contains a pyridine ring instead of a pyrimidine ring, leading to variations in reactivity and applications.
4-Methoxy-2-(trifluoromethyl)phenylboronic acid: Contains a boronic acid group, making it useful in Suzuki-Miyaura coupling reactions.
Uniqueness
2-Methoxy-4-methyl-6-(trifluoromethyl)pyrimidine is unique due to the presence of both methoxy and trifluoromethyl groups on the pyrimidine ring
Properties
CAS No. |
62772-87-6 |
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Molecular Formula |
C7H7F3N2O |
Molecular Weight |
192.14 g/mol |
IUPAC Name |
2-methoxy-4-methyl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C7H7F3N2O/c1-4-3-5(7(8,9)10)12-6(11-4)13-2/h3H,1-2H3 |
InChI Key |
FPUVQHMRRZGVRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)OC)C(F)(F)F |
Origin of Product |
United States |
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